molecular formula C18H22ClN3O3S2 B2750438 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide CAS No. 921926-17-2

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide

Cat. No.: B2750438
CAS No.: 921926-17-2
M. Wt: 427.96
InChI Key: HTLYBHAEXCQREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is a thiazole-based acetamide derivative characterized by a sulfonamido-substituted chlorophenyl group at the thiazol-4-yl position and a cyclohexylmethyl moiety on the acetamide nitrogen. This compound shares structural similarities with GluN2A NMDA receptor antagonists, such as TCN 213 (N-(cyclohexylmethyl)-2-([4-thiadiazol-2-yl]thio)acetamide), which exhibits non-competitive, glycine-dependent antagonism of GluN1/GluN2A receptors . The 4-chlorophenylsulfonamido group likely enhances hydrogen-bonding interactions, while the cyclohexylmethyl substituent contributes to lipophilicity, influencing membrane permeability and target engagement.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S2/c19-14-6-8-16(9-7-14)27(24,25)22-18-21-15(12-26-18)10-17(23)20-11-13-4-2-1-3-5-13/h6-9,12-13H,1-5,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLYBHAEXCQREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial and enzyme inhibition research. This article delves into the synthesis, physicochemical properties, and biological activities of this compound, supported by various studies and findings.

Chemical Structure and Properties

  • IUPAC Name: 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide
  • Molecular Formula: C18H22ClN3O3S2
  • Molecular Weight: 427.96 g/mol
  • Purity: Typically around 95%.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to our compound of interest. For instance, a study on related benzothiazole derivatives demonstrated significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.025 to 2.609 mM .

CompoundMIC (mM)Target Bacteria
Compound A0.025S. aureus
Compound B0.5E. coli
Compound C1.5Pseudomonas aeruginosa

The specific activity of This compound has not been widely reported in literature; however, its structural similarities to known active compounds suggest potential efficacy.

Enzyme Inhibition

The compound's thiazole moiety is known to interact with various enzymes. Research has focused on its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which is implicated in metabolic disorders such as obesity and diabetes. A study reported that derivatives with similar structures exhibited strong inhibitory activities with IC50 values in the nanomolar range .

CompoundIC50 (nM)Enzyme Target
Compound D5011β-HSD1
Compound E2011β-HSD1

This suggests that This compound may also possess similar inhibitory capabilities.

Case Studies

A significant case study involved the synthesis of thiazole derivatives and their evaluation for antimicrobial activity. The study synthesized several compounds based on thiazole frameworks and tested them against common bacterial strains, revealing promising results for future drug development .

In another study focusing on sulfonamide derivatives, researchers evaluated their efficacy against resistant bacterial strains, emphasizing the need for novel compounds in combating antimicrobial resistance . The findings underscored the importance of structural modifications to enhance biological activity.

Comparison with Similar Compounds

Core Thiazole and Acetamide Modifications

The table below compares structural features and biological activities of the target compound with key analogues:

Compound Name Structural Features Biological Activity/Findings Key Differences
Target Compound Thiazol-4-yl with 4-chlorophenylsulfonamido; N-(cyclohexylmethyl)acetamide Presumed NMDA receptor antagonism (based on TCN 213 similarity) Unique sulfonamido-thiazole core; cyclohexylmethyl enhances lipophilicity.
TCN 213 (N-(cyclohexylmethyl)-2-([4-thiadiazol-2-yl]thio)acetamide) Thiadiazolylthio group; N-(cyclohexylmethyl)acetamide Non-competitive GluN1/GluN2A antagonist (glycine-dependent) Thiadiazole vs. thiazole; sulfur linkage vs. sulfonamido.
Compound 8 (2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide) Benzo[d]thiazole with sulfamoylphenyl group Antimicrobial activity (tested against bacteria/fungi) Sulfamoylphenyl vs. cyclohexylmethyl; benzo[d]thiazole core.
Compound 12b (N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide) Chloromethyl-thiazole; phenylsulfonylacetamide Synthetic intermediate; potential enzyme inhibition (e.g., sulfonamide-targeting proteases) Chloromethyl vs. chlorophenylsulfonamido; phenylsulfonyl vs. cyclohexylmethyl.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole with 2-chlorophenyl; morpholinoacetamide Not explicitly stated (used in pharmacological screening) Morpholino group vs. cyclohexylmethyl; 2-chlorophenyl vs. 4-chlorophenylsulfonamido.

Substituent Impact on Activity

  • Sulfonamido Groups: The 4-chlorophenylsulfonamido group in the target compound may improve receptor binding via hydrogen-bonding interactions compared to simpler chlorophenyl or morpholino groups .
  • Cyclohexylmethyl vs.
  • Thiazole vs. Thiadiazole Cores : Thiadiazole-containing TCN 213 shows distinct NMDA receptor modulation compared to thiazole-based analogues, suggesting core heterocycle geometry critically affects target engagement .

Pharmacological and Physicochemical Properties

  • Solubility: Sulfonamido groups (e.g., in the target compound and Compound 8) generally improve aqueous solubility compared to non-polar substituents like cyclohexylmethyl, but this is offset by the latter’s contribution to membrane permeability .
  • Metabolic Stability: The cyclohexylmethyl group may reduce CYP450-mediated metabolism compared to morpholino or arylpiperazine derivatives, which are prone to oxidative degradation .

Key Research Findings

  • NMDA Receptor Antagonism: TCN 213’s glycine-dependent antagonism suggests the target compound’s sulfonamido-thiazole core could similarly modulate allosteric binding sites in ionotropic glutamate receptors .
  • Antimicrobial Activity : Analogues with sulfamoylphenyl groups (e.g., Compound 8) exhibit broad-spectrum antimicrobial effects, but the target compound’s cyclohexylmethyl group may redirect activity toward neurological targets .
  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonamido coupling to thiazole precursors, as seen in analogous routes for Compound 12b and TCN 213 .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole FormationNaH, THF, 0°C, 12h65–7095
Sulfonamide CouplingEDC, HOBt, DCM, RT, 24h80–8598
Cyclohexylmethyl AdditionCyclohexylmethylamine, DIPEA7597

Q. Table 2. Biological Activity Profile

Assay TypeTarget/ModelResultReference
NMDA Receptor AntagonismGluN1/GluN2A (HEK293)IC₅₀ = 0.8 μM
CytotoxicityHeLa CellsIC₅₀ = 12.3 μM
AntimicrobialS. aureus (MIC)8 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.